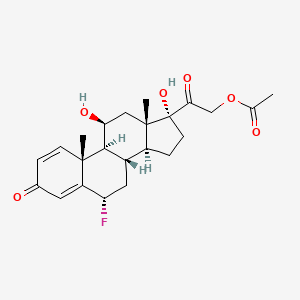
Magnesium myristate
Übersicht
Beschreibung
Magnesium myristate is a white powder that is commonly used as a lubricant, thickener, and emulsifier in various industries. It is a salt of magnesium and myristic acid, which is a type of fatty acid found in coconut oil and palm kernel oil. Magnesium myristate is widely used in the cosmetics industry as an ingredient in makeup products, such as eyeshadows, blushes, and powders. In recent years, scientific research has shown that magnesium myristate has potential applications in drug delivery, gene therapy, and biomedical imaging.
Wirkmechanismus
The mechanism of action of magnesium myristate is not fully understood, but it is thought to involve its ability to interact with cell membranes and proteins. Magnesium myristate can form micelles and liposomes in aqueous solutions, which can facilitate the uptake of drugs and genetic material by cells. Magnesium myristate can also modulate the activity of enzymes and receptors, which can affect cellular signaling pathways and gene expression.
Biochemical and Physiological Effects:
Magnesium myristate has been shown to have low toxicity and biocompatibility in vitro and in vivo studies. It can be metabolized and excreted by the body without causing significant adverse effects. Magnesium myristate can also have antioxidant and anti-inflammatory effects, which can protect cells from oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
Magnesium myristate has several advantages for lab experiments, such as its low cost, ease of synthesis, and versatility as a carrier and contrast agent. Magnesium myristate can also be modified and functionalized to improve its properties and performance. However, magnesium myristate has some limitations, such as its low solubility in water and limited stability in acidic or alkaline environments. Magnesium myristate can also interact with other components in the experimental system, which can affect the accuracy and reproducibility of the results.
Zukünftige Richtungen
There are several future directions for research on magnesium myristate, such as:
1. Developing new synthesis methods and optimizing reaction conditions to improve the purity and yield of magnesium myristate.
2. Studying the mechanism of action of magnesium myristate in more detail, including its interactions with cell membranes, proteins, and nucleic acids.
3. Exploring the potential applications of magnesium myristate in drug delivery, gene therapy, and biomedical imaging, including in vivo studies and clinical trials.
4. Investigating the toxicity and biocompatibility of magnesium myristate in different cell types and animal models, and identifying any potential adverse effects.
5. Developing new formulations and functionalizations of magnesium myristate to improve its properties and performance, such as its solubility, stability, and targeting ability.
In conclusion, magnesium myristate is a versatile and promising material that has potential applications in various scientific research fields. Its unique properties and low toxicity make it an attractive candidate for drug delivery, gene therapy, and biomedical imaging. Further research is needed to fully explore its potential and address any challenges and limitations.
Wissenschaftliche Forschungsanwendungen
Magnesium myristate has been studied for its potential applications in drug delivery, gene therapy, and biomedical imaging. In drug delivery, magnesium myristate can be used as a carrier for hydrophobic drugs, such as paclitaxel and docetaxel, to improve their solubility and bioavailability. Magnesium myristate can also enhance the stability and release rate of drugs in the body, which can improve their therapeutic efficacy and reduce side effects. In gene therapy, magnesium myristate can be used as a vector for delivering DNA or RNA molecules into cells, which can enable targeted gene expression and gene editing. In biomedical imaging, magnesium myristate can be used as a contrast agent for magnetic resonance imaging (MRI) and computed tomography (CT) imaging, which can improve the sensitivity and specificity of the imaging modality.
Eigenschaften
IUPAC Name |
magnesium;tetradecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C14H28O2.Mg/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;/h2*2-13H2,1H3,(H,15,16);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMRBHZWQMKSQGR-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCC(=O)[O-].[Mg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H54MgO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00890584 | |
| Record name | Magnesium myristate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00890584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
479.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Magnesium myristate | |
CAS RN |
4086-70-8 | |
| Record name | Magnesium myristate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004086708 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetradecanoic acid, magnesium salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Magnesium myristate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00890584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Magnesium myristate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.652 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MAGNESIUM MYRISTATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z1917F0578 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















